Methyl hippurate
Methyl hippurate
Methyl hippurate, also known as methylhippic acid, belongs to the class of organic compounds known as n-acyl-alpha amino acids and derivatives. N-acyl-alpha amino acids and derivatives are compounds containing an alpha amino acid (or a derivative thereof) which bears an acyl group at its terminal nitrogen atom. Methyl hippurate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, methyl hippurate is primarily located in the membrane (predicted from logP). Methyl hippurate can be biosynthesized from N-benzoylglycine.
Methyl hippurate is a glycine derivative that is the methyl ester of hippuric acid. It has a role as a metabolite. It is a glycine derivative and a methyl ester. It derives from a N-benzoylglycine.
Methyl hippurate is a glycine derivative that is the methyl ester of hippuric acid. It has a role as a metabolite. It is a glycine derivative and a methyl ester. It derives from a N-benzoylglycine.
Brand Name:
Vulcanchem
CAS No.:
1205-08-9
VCID:
VC20939945
InChI:
InChI=1S/C10H11NO3/c1-14-9(12)7-11-10(13)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,13)
SMILES:
COC(=O)CNC(=O)C1=CC=CC=C1
Molecular Formula:
C10H11NO3
Molecular Weight:
193.2 g/mol
Methyl hippurate
CAS No.: 1205-08-9
Cat. No.: VC20939945
Molecular Formula: C10H11NO3
Molecular Weight: 193.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Methyl hippurate, also known as methylhippic acid, belongs to the class of organic compounds known as n-acyl-alpha amino acids and derivatives. N-acyl-alpha amino acids and derivatives are compounds containing an alpha amino acid (or a derivative thereof) which bears an acyl group at its terminal nitrogen atom. Methyl hippurate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, methyl hippurate is primarily located in the membrane (predicted from logP). Methyl hippurate can be biosynthesized from N-benzoylglycine. Methyl hippurate is a glycine derivative that is the methyl ester of hippuric acid. It has a role as a metabolite. It is a glycine derivative and a methyl ester. It derives from a N-benzoylglycine. |
|---|---|
| CAS No. | 1205-08-9 |
| Molecular Formula | C10H11NO3 |
| Molecular Weight | 193.2 g/mol |
| IUPAC Name | methyl 2-benzamidoacetate |
| Standard InChI | InChI=1S/C10H11NO3/c1-14-9(12)7-11-10(13)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,13) |
| Standard InChI Key | XTKVNQKOTKPCKM-UHFFFAOYSA-N |
| SMILES | COC(=O)CNC(=O)C1=CC=CC=C1 |
| Canonical SMILES | COC(=O)CNC(=O)C1=CC=CC=C1 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator